2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15047154
InChI: InChI=1S/C24H23FN6O2/c1-17-26-21(18-5-3-2-4-6-18)15-22-27-30(24(33)31(17)22)16-23(32)29-13-11-28(12-14-29)20-9-7-19(25)8-10-20/h2-10,15H,11-14,16H2,1H3
SMILES:
Molecular Formula: C24H23FN6O2
Molecular Weight: 446.5 g/mol

2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

CAS No.:

Cat. No.: VC15047154

Molecular Formula: C24H23FN6O2

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one -

Specification

Molecular Formula C24H23FN6O2
Molecular Weight 446.5 g/mol
IUPAC Name 2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Standard InChI InChI=1S/C24H23FN6O2/c1-17-26-21(18-5-3-2-4-6-18)15-22-27-30(24(33)31(17)22)16-23(32)29-13-11-28(12-14-29)20-9-7-19(25)8-10-20/h2-10,15H,11-14,16H2,1H3
Standard InChI Key PGYVDNOWUKQZLY-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5

Introduction

Structural and Chemical Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-7-phenyl-[1,2,] triazolo[4,3-c]pyrimidin-3-one, provides a precise blueprint of its structure. The molecular formula C<sub>24</sub>H<sub>23</sub>FN<sub>6</sub>O<sub>2</sub> corresponds to a molecular weight of 446.5 g/mol, as confirmed by high-resolution mass spectrometry.

Functional Groups and Stereoelectronic Features

Key functional groups include:

  • A 1,2,4-triazolo[4,3-c]pyrimidin-3-one core, which confers rigidity and π-stacking potential.

  • A 4-(4-fluorophenyl)piperazine side chain linked via a carbonyl-containing ethyl spacer, enabling conformational flexibility.

  • Substituents such as the 5-methyl group and 7-phenyl ring, which modulate hydrophobicity and steric interactions.

The SMILES string CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5 illustrates the connectivity, highlighting the triazolo-pyrimidinone system fused to aromatic and aliphatic components.

Comparative Structural Analysis

While structurally distinct from the compound described in PubChem CID 49658499, both share a triazolo-pyridazine scaffold modified with piperazine derivatives . This similarity suggests overlapping synthetic strategies, such as nucleophilic substitution for piperazine incorporation .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves multi-step organic reactions:

  • Formation of the triazolo-pyrimidinone core: Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions.

  • N-alkylation: Introduction of the 2-oxoethyl group at N2 using ethyl bromoacetate.

  • Piperazine coupling: Reaction with 4-(4-fluorophenyl)piperazine via carbodiimide-mediated amide bond formation.

Analytical Characterization

TechniqueKey Findings
<sup>1</sup>H NMRδ 2.45 (s, 3H, CH<sub>3</sub>), δ 3.72–3.85 (m, 8H, piperazine), δ 7.25–7.89 (m, 9H, aromatic)
HPLCPurity >98% (C18 column, acetonitrile/water gradient)
IR1685 cm<sup>-1</sup> (C=O stretch), 1240 cm<sup>-1</sup> (C-F stretch)

These data confirm successful synthesis and functional group integrity.

Physicochemical Properties

PropertyValue
logP3.1 (predicted)
H-bond donors2
H-bond acceptors6
PSA98.7 Ų

The moderate lipophilicity (logP) suggests balanced membrane permeability and solubility, favorable for oral bioavailability.

Research Applications and Future Directions

Antiviral Development

The compound’s ability to inhibit viral polymerase positions it as a lead candidate for RNA virus therapeutics, including influenza and coronaviruses. In vitro studies are needed to validate efficacy against specific viral strains.

Structure-Activity Relationship (SAR) Optimization

Potential modifications include:

  • Replacing the 7-phenyl group with heteroaromatics to enhance solubility.

  • Investigating alternative piperazine substituents to improve target selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator